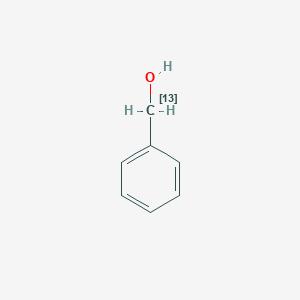

Benzyl alcohol-13C

Description

The exact mass of the compound Phenyl(113C)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl(113C)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480287 | |

| Record name | Benzyl alcohol-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54522-91-7 | |

| Record name | Benzyl alcohol-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54522-91-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl alcohol-13C chemical properties and structure

An In-depth Technical Guide to Benzyl (B1604629) alcohol-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Benzyl alcohol-¹³C. This isotopically labeled compound is an invaluable tool in mechanistic and metabolic studies, offering a means to trace the fate of the benzyl moiety through complex chemical and biological systems.

Structure and Chemical Identity

Benzyl alcohol-¹³C is benzyl alcohol that has been selectively enriched with the stable isotope carbon-13 at the benzylic (alpha) carbon position. This labeling does not significantly alter the chemical reactivity of the molecule but provides a unique spectroscopic marker for tracking its transformations.

-

Chemical Formula: C₆H₅¹³CH₂OH

-

Structure:

(Note: The image shows the general structure of benzyl alcohol. In Benzyl alcohol-¹³C, the carbon atom of the CH₂ group is a ¹³C isotope.)

(Note: The image shows the general structure of benzyl alcohol. In Benzyl alcohol-¹³C, the carbon atom of the CH₂ group is a ¹³C isotope.) -

Significance of Isotopic Labeling: Isotopic labeling is a critical technique for tracking the movement of an atom or molecule through a reaction or a metabolic pathway.[1] By replacing a standard carbon-12 atom with a carbon-13 isotope, researchers can precisely follow the labeled molecule using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Physicochemical Properties

The physical properties of Benzyl alcohol-¹³C are nearly identical to those of its unlabeled counterpart. The primary difference is its molecular weight. Quantitative data is summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 54522-91-7 | [1][2] |

| Molecular Weight | 109.13 g/mol | [1][2] |

| Linear Formula | C₆H₅¹³CH₂OH | [2] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -16 to -13 °C | [2] |

| Boiling Point | 203-205 °C | [2] |

| Density | 1.055 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.54 | [2] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity, purity, and isotopic enrichment of Benzyl alcohol-¹³C.

| Analytical Technique | Key Observation | Reference(s) |

| ¹³C NMR | Enhanced signal for the α-carbon at ~64-65 ppm (in CDCl₃) | [1][4] |

| Mass Spectrometry (EI) | Molecular ion (M+1) peak at m/z 109 | [1] |

| ¹H NMR | Observation of ¹H-¹³C coupling constants | [1] |

| Infrared (IR) Spectroscopy | Broad O-H stretch at ~3500-3000 cm⁻¹; C-O stretch at ~1080-1010 cm⁻¹ | [5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most direct method for confirming the position and incorporation of the ¹³C label.[1]

-

¹³C NMR: The alpha-carbon of Benzyl alcohol-¹³C shows a significantly enhanced signal in the ¹³C NMR spectrum due to the high isotopic enrichment (typically 99%).[1] This peak appears at approximately 64-65 ppm, though the exact shift can be influenced by the solvent.[1] This distinct signal allows for unambiguous identification and can be monitored to track the carbon's transformation in chemical reactions.[1]

-

¹H NMR: High-resolution proton NMR can provide secondary confirmation of ¹³C labeling through the observation of one-bond and two-bond ¹H-¹³C coupling constants, which are absent in the unlabeled compound.[1]

Mass Spectrometry (MS)

Mass spectrometry validates the successful incorporation of the heavier isotope by detecting the change in molecular weight.[1] Unlabeled benzyl alcohol has a molecular weight of approximately 108.14 g/mol , presenting a molecular ion peak at an m/z of 108.[1][5] For Benzyl alcohol-¹³C, this peak shifts by one mass unit to an m/z of 109, providing clear evidence of single ¹³C atom incorporation.[1]

Experimental Protocols

Synthesis of Benzyl alcohol-¹³C

A common method for the synthesis of Benzyl alcohol-¹³C is the reduction of a corresponding ¹³C-labeled benzoic acid derivative.

Protocol: Reduction of Benzyl [¹³C-carboxy]benzoate

This protocol is adapted from a procedure for synthesizing isotopically labeled benzyl alcohol.

-

Reaction Setup: In a reaction vessel, dissolve benzyl [¹³C-carboxy]benzoate (1 equivalent) in ethanol (B145695).

-

Catalyst Addition: Add Palladium on charcoal (5% Pd, 0.1 equivalents) to the solution.

-

Hydrogenolysis: Stir the mixture under a hydrogen atmosphere (1 atm) for approximately 4 hours.

-

Workup: Filter the solution to remove the palladium catalyst.

-

Purification: Distill the ethanol under reduced pressure. The residue, containing the product and [¹³C-carboxy]benzoic acid, can be further purified by sublimation to isolate the Benzyl alcohol-¹³C.

-

Characterization: Confirm the chemical identity and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry as described above.

Analytical Workflow for Isotopic Labeling Confirmation

The following workflow is standard for verifying the successful synthesis and purity of Benzyl alcohol-¹³C.

Caption: Workflow for analytical validation of Benzyl alcohol-¹³C.

Applications in Research and Drug Development

Benzyl alcohol-¹³C is a powerful tracer used to elucidate reaction mechanisms and metabolic pathways.[1] Its applications are crucial in organic chemistry, biochemistry, and pharmaceutical development.

Mechanistic Studies

In mechanistic studies, the ¹³C label allows researchers to follow the benzylic carbon through a sequence of chemical transformations.[1] By using NMR and MS to analyze intermediates and final products, it is possible to definitively identify which bonds are formed and broken, providing critical insights into the reaction pathway.[1] For example, it has been used in high-pressure NMR studies to monitor the kinetics of catalytic oxidations in real-time.[1][7]

Caption: General workflow for a tracer study using Benzyl alcohol-¹³C.

Metabolic Pathway Analysis

Isotopically labeled compounds are essential for studying how drugs and other xenobiotics are metabolized in biological systems.

A. Metabolism in Mammals

In healthy individuals, benzyl alcohol is rapidly oxidized to benzoic acid.[3] This is then conjugated with glycine (B1666218) in the liver and excreted in the urine as hippuric acid.[3] Using Benzyl alcohol-¹³C allows researchers to quantify the rate and extent of this metabolic process.

Caption: Human metabolic pathway of Benzyl alcohol-¹³C.

B. Microbial Metabolism

Certain bacteria can utilize benzyl alcohol as a carbon source. Studies in Pseudomonas putida CSV86 have shown that benzyl alcohol is metabolized via benzaldehyde (B42025) and benzoate (B1203000) to catechol, which then enters the central metabolism through the ortho-cleavage pathway.[8][9]

Caption: Metabolism of Benzyl alcohol-¹³C in P. putida CSV86.

Drug Development

In the development of pharmaceuticals, stable isotope-labeled compounds like Benzyl alcohol-¹³C are used as internal standards for quantitative analysis by methods such as GC-MS or LC-MS.[10][11] Its use as a tracer is also vital for understanding the metabolic fate and pharmacokinetics of drug candidates that contain a benzyl moiety.[10] Furthermore, unlabeled benzyl alcohol itself is widely used as an excipient in drug formulations for its preservative and solubilizing properties.[12][13]

References

- 1. This compound | 54522-91-7 | Benchchem [benchchem.com]

- 2. Benzyl alcohol-a-13C 13C 99atom 54522-91-7 [sigmaaldrich.com]

- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 4. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5- | Chegg.com [chegg.com]

- 5. google.com [google.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 13. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Synthesis and Purification of Benzyl Alcohol-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of Benzyl (B1604629) alcohol-¹³C, a crucial isotopically labeled compound in research and pharmaceutical development. This document details established synthetic routes, including reduction, disproportionation, and Grignard reactions, alongside robust purification and characterization techniques.

Introduction to Benzyl Alcohol-¹³C

Isotopically labeled compounds are indispensable tools in mechanistic studies, metabolic pathway elucidation, and as internal standards in quantitative analysis.[1][2] Benzyl alcohol-¹³C, with a carbon-13 isotope at the benzylic position, offers a stable, non-radioactive label for tracking the molecule through complex chemical and biological systems. Its applications range from monitoring reaction kinetics to understanding drug metabolism.

Synthetic Routes for Benzyl Alcohol-¹³C

The synthesis of Benzyl alcohol-¹³C primarily involves the use of a ¹³C-labeled precursor, which is then chemically transformed into the final product. The choice of synthetic route often depends on the availability of the labeled starting material, desired yield, and scalability.

Reduction of Benzoic Acid-¹³C

A common and high-yielding method for the synthesis of Benzyl alcohol-¹³C is the reduction of Benzoic acid-¹³C.[3] This method utilizes a powerful reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), to convert the carboxylic acid to a primary alcohol.

Reaction Scheme:

C₆H₅¹³COOH + LiAlH₄ → C₆H₅¹³CH₂OH

The reaction proceeds via nucleophilic attack of a hydride ion from LiAlH₄ on the isotopically labeled carbonyl carbon of the benzoic acid. A subsequent aqueous workup protonates the resulting alkoxide to yield Benzyl alcohol-¹³C. To prevent isotopic dilution and side reactions, this synthesis must be conducted under anhydrous conditions.

Experimental Protocol: Reduction of Benzoic Acid-¹³C with LiAlH₄

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄) while cooling the flask in an ice bath.

-

Substrate Addition: A solution of Benzoic acid-¹³C in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reduction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a dilute aqueous acid solution (e.g., HCl or H₂SO₄) to dissolve the aluminum salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude Benzyl alcohol-¹³C is then purified by fractional distillation under reduced pressure or column chromatography.

Cannizzaro Reaction of Benzaldehyde-¹³C

The Cannizzaro reaction provides an alternative route to Benzyl alcohol-¹³C, particularly when Benzaldehyde-¹³C is the available starting material. This disproportionation reaction involves the treatment of a non-enolizable aldehyde with a strong base to yield a mixture of the corresponding alcohol and carboxylic acid.[4][5][6][7]

Reaction Scheme:

2 C₆H₅¹³CHO + KOH → C₆H₅¹³CH₂OH + C₆H₅¹³COOK

A key drawback of this method is that the theoretical maximum yield of the desired alcohol is 50%, as half of the aldehyde is oxidized to the carboxylate.[1] However, the co-product, Benzoic acid-¹³C, can be separated and subsequently reduced as described in the previous section.

Experimental Protocol: Cannizzaro Reaction of Benzaldehyde-¹³C

-

Reaction Setup: Benzaldehyde-¹³C is mixed with a concentrated aqueous or alcoholic solution of potassium hydroxide (B78521) or sodium hydroxide in a flask.

-

Reaction: The mixture is stirred vigorously at room temperature until an emulsion forms and the reaction proceeds. The reaction is typically exothermic.

-

Separation: After the reaction is complete, the mixture is diluted with water. The Benzyl alcohol-¹³C is extracted with an organic solvent such as diethyl ether. The aqueous layer contains the potassium or sodium salt of Benzoic acid-¹³C.

-

Alcohol Purification: The organic extract containing Benzyl alcohol-¹³C is washed, dried, and the solvent is evaporated. The crude alcohol is then purified.

-

Acid Isolation: The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the Benzoic acid-¹³C, which can be collected by filtration and purified by recrystallization.

Grignard Reaction with ¹³CO₂

The Grignard reaction offers a versatile method for introducing the ¹³C label. This can be achieved by reacting a benzyl Grignard reagent with ¹³C-labeled carbon dioxide to form ¹³C-labeled benzoic acid, which is then reduced. Alternatively, a phenyl Grignard reagent can be reacted with a ¹³C-labeled formaldehyde (B43269) source, although this is less common.

Reaction Scheme (via ¹³CO₂):

-

C₆H₅CH₂MgBr + ¹³CO₂ → C₆H₅CH₂¹³COOMgBr

-

C₆H₅CH₂¹³COOMgBr + H₃O⁺ → C₆H₅CH₂¹³COOH

-

C₆H₅CH₂¹³COOH + LiAlH₄ → C₆H₅CH₂¹³CH₂OH (Note: This would label the carbon adjacent to the ring, not the benzylic carbon attached to the oxygen).

To obtain Benzyl alcohol-¹³C (labeled at the benzylic carbon), the Grignard reagent should be prepared from a phenyl halide and reacted with a ¹³C-labeled formaldehyde equivalent, or more practically, a phenyl Grignard reagent is reacted with ¹³CO₂ to produce benzoic acid-¹³C which is subsequently reduced.

Corrected Reaction Scheme (via ¹³CO₂ for benzylic labeling):

-

C₆H₅MgBr + ¹³CO₂ → C₆H₅¹³COOMgBr

-

C₆H₅¹³COOMgBr + H₃O⁺ → C₆H₅¹³COOH

-

C₆H₅¹³COOH + LiAlH₄ → C₆H₅¹³CH₂OH

Experimental Protocol: Grignard Synthesis via ¹³CO₂

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine). A solution of bromobenzene (B47551) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of phenylmagnesium bromide.

-

Carboxylation: The Grignard solution is cooled, and ¹³CO₂ gas is bubbled through the solution, or the solution is poured over crushed, solid ¹³CO₂ (dry ice).

-

Acidification: The reaction mixture is quenched with dilute acid to protonate the carboxylate and dissolve the magnesium salts.

-

Isolation of Benzoic Acid-¹³C: The ¹³C-labeled benzoic acid is isolated by extraction and purified.

-

Reduction: The purified Benzoic acid-¹³C is then reduced to Benzyl alcohol-¹³C using LiAlH₄ as described in section 2.1.

Chemoenzymatic Synthesis

Chemoenzymatic methods offer high stereospecificity and are performed under mild conditions. Alcohol dehydrogenases (ADHs) can be used to reduce Benzaldehyde-¹³C to Benzyl alcohol-¹³C.[8][9][10][11][12] This approach often requires a cofactor regeneration system.

Experimental Protocol: Chemoenzymatic Reduction

-

Reaction Mixture: A buffered aqueous solution is prepared containing Benzaldehyde-¹³C, an alcohol dehydrogenase, and a cofactor (e.g., NADH).

-

Cofactor Regeneration: A regeneration system is included, such as formate/formate dehydrogenase or isopropanol/a secondary ADH, to continuously regenerate the consumed NADH.

-

Reaction: The mixture is incubated at a controlled temperature and pH, with gentle agitation.

-

Workup: Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration), and the product is extracted with an organic solvent.

-

Purification: The extracted Benzyl alcohol-¹³C is purified by chromatography.

Purification of Benzyl Alcohol-¹³C

The purity of the final product is critical for its intended applications. The primary methods for purifying Benzyl alcohol-¹³C are fractional distillation and column chromatography.

Fractional Distillation

Fractional distillation is effective for separating Benzyl alcohol-¹³C from impurities with significantly different boiling points.[13] Due to the relatively high boiling point of benzyl alcohol (205 °C), distillation is typically performed under reduced pressure to prevent decomposition.[13][14]

Experimental Protocol: Fractional Distillation under Reduced Pressure

-

Apparatus: A fractional distillation apparatus is assembled with a Vigreux column, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge.

-

Distillation: The crude Benzyl alcohol-¹³C is heated in the distillation flask. The pressure is carefully reduced, and the temperature is gradually increased.

-

Fraction Collection: Fractions are collected at a stable temperature and pressure. The main fraction containing the purified Benzyl alcohol-¹³C is collected. A typical procedure might involve distillation at approximately 93 °C and 10 mmHg.

Column Chromatography

Column chromatography is a highly effective method for removing impurities that are difficult to separate by distillation. Silica (B1680970) gel is the most common stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Loading: The crude Benzyl alcohol-¹³C is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is used to elute the compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent from the combined pure fractions is removed by rotary evaporation to yield the purified Benzyl alcohol-¹³C.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice.[15][16][17][18][19] A reversed-phase column (e.g., C18) is typically used.

Experimental Protocol: Preparative HPLC

-

System Preparation: A preparative HPLC system with a suitable reversed-phase column is equilibrated with the mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

-

Injection: A concentrated solution of the partially purified Benzyl alcohol-¹³C is injected onto the column.

-

Elution: An isocratic or gradient elution program is run to separate the product from impurities.

-

Fraction Collection: The fraction corresponding to the Benzyl alcohol-¹³C peak is collected.

-

Product Recovery: The solvent is removed from the collected fraction, often by lyophilization or evaporation, to yield the highly pure product.

Data Presentation: Synthesis and Purification Summary

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |

| Reduction | Benzoic Acid-¹³C | LiAlH₄ | >90 | >98 | [3] |

| Cannizzaro Reaction | Benzaldehyde-¹³C | KOH or NaOH | 40-50 | >95 | [1][5] |

| Grignard Reaction | Phenyl Halide, ¹³CO₂ | Mg, LiAlH₄ | 70-85 (overall) | >98 | [20] |

| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Key Parameters |

| Fractional Distillation | 85-95 | >99 | Reduced pressure (e.g., 10 mmHg), ~93 °C |

| Column Chromatography | 80-95 | >99.5 | Silica gel, Hexane/Ethyl Acetate gradient |

| Preparative HPLC | >98 | >99.9 | C18 column, Acetonitrile/Water gradient |

Characterization of Benzyl Alcohol-¹³C

The identity and purity of the synthesized Benzyl alcohol-¹³C must be confirmed using analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The most direct evidence for successful labeling is the ¹³C NMR spectrum. A strong, enhanced signal will be observed for the benzylic carbon at approximately 65 ppm.

-

¹H NMR: The protons on the ¹³C-labeled carbon will appear as a doublet due to one-bond ¹H-¹³C coupling.

Mass Spectrometry (MS)

Mass spectrometry confirms the incorporation of the ¹³C isotope by a shift in the molecular ion peak. The molecular weight of Benzyl alcohol-¹³C is 109.13 g/mol , while that of the unlabeled compound is 108.14 g/mol . The mass spectrum will show a molecular ion peak (M+) at m/z 109.

Conclusion

The synthesis and purification of Benzyl alcohol-¹³C can be achieved through several reliable methods. The choice of synthesis depends on the available labeled starting materials and desired scale, with the reduction of Benzoic acid-¹³C being a common and high-yielding approach. Rigorous purification, typically involving fractional distillation under reduced pressure followed by chromatography for high-purity requirements, is essential. Proper analytical characterization by NMR and MS is crucial to confirm the isotopic incorporation and purity of the final product, ensuring its suitability for demanding research and development applications.

References

- 1. rsc.org [rsc.org]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. (i) \mathrm { LiAlH } _ { 4 } | Filo [askfilo.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Cannizaro's reaction benzaldehyde | PDF [slideshare.net]

- 6. youtube.com [youtube.com]

- 7. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]

- 8. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]

- 10. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

- 14. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]

- 15. Benzyl alcohol | SIELC Technologies [sielc.com]

- 16. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jpionline.org [jpionline.org]

- 19. tandfonline.com [tandfonline.com]

- 20. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Benzyl Alcohol-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity and enrichment of Benzyl (B1604629) alcohol-¹³C. This isotopically labeled compound is a valuable tool in mechanistic studies, metabolic tracing, and as an internal standard in quantitative analyses. Accurate characterization of its isotopic composition is critical for the reliability and interpretation of experimental results.

Introduction to Isotopic Purity and Enrichment

Isotopic enrichment refers to the percentage of a specific isotope at a particular atomic position in a molecule, expressed as atom percent excess over the natural abundance. For Benzyl alcohol-α-¹³C, this specifies the percentage of molecules where the carbon atom at the alpha (benzylic) position is ¹³C instead of the naturally more abundant ¹²C.

Isotopic purity is a broader term that considers the presence of any isotopic variants, including molecules with no label or with labels at unintended positions. High isotopic purity is crucial to ensure that the observed experimental effects are attributable to the specifically labeled molecule. Commercially available Benzyl alcohol-α-¹³C typically boasts a high level of isotopic purity, often specified as 99 atom % ¹³C[1].

Synthesis and Potential Impurities

The most common and high-yielding method for the synthesis of Benzyl alcohol-α-¹³C is the reduction of benzoic acid-α-¹³C[1]. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) under anhydrous conditions to prevent isotopic dilution[1].

Another synthetic route is the Cannizzaro reaction of benzaldehyde-α-¹³C, which disproportionates to yield both Benzyl alcohol-α-¹³C and benzoic acid-α-¹³C[1]. While viable, this method has a theoretical maximum yield of 50% for the alcohol[1].

Potential Impurities:

During synthesis and purification, several chemical and isotopic impurities can be introduced.

-

Chemical Impurities:

-

Unreacted starting materials: Benzoic acid-α-¹³C or benzaldehyde-α-¹³C.

-

Solvents: Residual solvents from the reaction or purification steps, such as diethyl ether or toluene.

-

By-products: Dibenzyl ether can form during certain synthetic procedures[2].

-

-

Isotopic Impurities:

-

Unlabeled Benzyl alcohol (¹²C): The most common isotopic impurity, resulting from incomplete labeling of the precursor.

-

Multi-labeled species: While less common for single-label synthesis, the presence of molecules with more than one ¹³C atom can occur.

-

A certificate of analysis for a commercial batch of benzyl alcohol indicated the potential presence of small quantities of benzene (B151609) and toluene[3].

Analytical Methodologies for Isotopic Purity and Enrichment Determination

The two primary analytical techniques for determining the isotopic purity and enrichment of Benzyl alcohol-¹³C are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis of isotopic enrichment.

¹³C NMR is the most direct method for confirming the position and quantifying the enrichment of the ¹³C label.

-

Principle: The signal corresponding to the ¹³C-labeled alpha-carbon will be significantly enhanced compared to the signals of the natural abundance aromatic carbons.

-

Quantitative Analysis: While standard ¹³C NMR is not inherently quantitative due to the Nuclear Overhauser Effect (NOE) and long relaxation times, quantitative spectra can be obtained using inverse gated decoupling and long relaxation delays (e.g., 5-10 times the longest T1)[4]. The isotopic enrichment can then be calculated by comparing the integral of the enriched alpha-carbon signal to the integrals of the natural abundance aromatic carbon signals or to an internal standard of known concentration.

While ¹H NMR does not directly observe the ¹³C nucleus, it can provide evidence of ¹³C labeling through the observation of ¹H-¹³C coupling constants. The protons on the alpha-carbon will appear as a doublet due to coupling with the adjacent ¹³C nucleus.

Table 1: Summary of NMR Spectroscopy Parameters for Isotopic Analysis

| Parameter | ¹³C NMR | ¹H NMR |

| Primary Information | Direct detection and quantification of ¹³C enrichment, positional confirmation. | Indirect evidence of ¹³C labeling via ¹H-¹³C coupling. |

| Quantitative Method | Integration of the enhanced ¹³C signal under quantitative acquisition conditions. | Not typically used for direct quantification of ¹³C enrichment. |

| Key Observation | A significantly intense signal for the alpha-carbon (~63 ppm). | Splitting of the alpha-proton signal into a doublet. |

| Advantages | Direct, unambiguous confirmation of label position and enrichment. | Provides structural confirmation of the molecule. |

| Disadvantages | Lower sensitivity, requires longer acquisition times for quantitative analysis. | Indirect method for isotopic enrichment. |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z), making it ideal for determining isotopic enrichment.

-

Principle: The incorporation of a ¹³C atom in place of a ¹²C atom increases the molecular weight of benzyl alcohol by one mass unit. Unlabeled benzyl alcohol has a molecular ion peak ([M]⁺) at m/z 108, while Benzyl alcohol-α-¹³C will show a molecular ion peak at m/z 109[1].

Table 2: Expected Mass-to-Charge Ratios (m/z) for Key Ions

| Ion | Unlabeled Benzyl Alcohol (m/z) | Benzyl alcohol-α-¹³C (m/z) |

| [M]⁺ | 108 | 109 |

| [M-H]⁺ | 107 | 108 |

| [C₆H₅]⁺ | 77 | 77 |

Experimental Protocols

Quantitative ¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh a sample of Benzyl alcohol-¹³C.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another compound with a well-resolved signal that does not overlap with the analyte signals).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the ¹³C probe.

-

Set the temperature to a constant value (e.g., 25 °C).

-

-

Data Acquisition (Quantitative Conditions):

-

Use an inverse-gated decoupling pulse sequence to suppress the NOE effect.

-

Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei of interest. For quantitative accuracy, a D1 of 30-60 seconds is often recommended.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans (NS) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired FID.

-

Phase the spectrum carefully.

-

Perform baseline correction.

-

Integrate the signal of the enriched alpha-carbon and the signals of the natural abundance aromatic carbons (or the internal standard).

-

Calculate the isotopic enrichment using the following formula:

-

Enrichment (%) = (Integral_labeled / (Integral_labeled + Integral_unlabeled)) * 100 (when comparing to the unlabeled signal if observable) or by relating the integral of the labeled carbon to the integrals of the natural abundance carbons in the phenyl ring.

-

-

GC-MS Protocol for Isotopic Enrichment Analysis

-

Sample Preparation:

-

Prepare a stock solution of Benzyl alcohol-¹³C in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions for calibration if absolute quantification is needed. For isotopic enrichment, a single appropriate concentration is sufficient.

-

-

GC-MS Instrument Conditions:

-

Gas Chromatograph (GC):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation. A typical program could be: hold at 60°C for 2 minutes, then ramp at 10°C/min to 250°C, hold for 2 minutes[6][7].

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode to identify all ions, or Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring m/z 108 and 109.

-

Mass Range: e.g., m/z 40-200.

-

-

-

Data Analysis:

-

Identify the peak corresponding to benzyl alcohol in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Determine the integrated peak areas for the molecular ions of the unlabeled (m/z 108) and labeled (m/z 109) benzyl alcohol.

-

Correct the intensity of the m/z 109 peak for the natural abundance of ¹³C in the unlabeled fragment.

-

Calculate the isotopic enrichment:

-

Isotopic Enrichment (%) = (Corrected Area_m/z 109 / (Area_m/z 108 + Corrected Area_m/z 109)) * 100

-

-

Visualization of Workflows

Synthesis of Benzyl alcohol-α-¹³C

References

An In-Depth Technical Guide to the Safe Handling and Application of 13C Labeled Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and experimental considerations for the use of 13C labeled benzyl (B1604629) alcohol in a research and development setting. The isotopic labeling of benzyl alcohol with carbon-13 (¹³C) does not significantly alter its chemical properties or toxicity compared to the unlabeled compound. Therefore, the safety and handling precautions for benzyl alcohol are directly applicable to its ¹³C labeled analogue. This guide summarizes key safety data, outlines its primary metabolic pathway, and provides an illustrative experimental workflow for its application as a tracer in metabolic studies.

Safety and Handling

The safe use of 13C labeled benzyl alcohol is paramount in a laboratory setting. Adherence to the following guidelines, derived from safety data sheets (SDS) of benzyl alcohol, is essential.

Hazard Identification and Precautionary Measures

13C labeled benzyl alcohol is classified as harmful if swallowed or inhaled and causes serious eye irritation.[1][2] It may also cause a skin sensitization reaction.[3]

Precautionary Statements:

-

Prevention: Avoid breathing mist, vapors, or spray.[2][3] Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[1][2][4] Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

-

Response:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2][4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

-

If on Skin: Wash with plenty of soap and water.[1] If skin irritation or rash occurs, get medical advice/attention.[3]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]

Quantitative Safety Data

The following tables summarize the key quantitative safety and physical property data for benzyl alcohol.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₈O | [6] |

| Molar Mass | 108.14 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Odor | Mildly aromatic | [6] |

| Density | 1.044 g/cm³ | [6] |

| Melting Point | -15.2 °C | [6] |

| Boiling Point | 205.3 °C | [6] |

| Flash Point | 93 °C (closed cup) | [7] |

| Solubility in Water | 4 g/100 mL | [6] |

| Vapor Pressure | 0.1 mmHg @ 68°F | [8] |

| log Pow (Octanol/Water) | 1.05 | [4] |

Table 2: Toxicological Data

| Parameter | Value | Species/Route | Reference |

| LD50 (Oral) | 1230 mg/kg | Rat | [9][10] |

| LD50 (Oral) | 1580 mg/kg | Mouse | [11] |

| LD50 (Dermal) | 2000 mg/kg | Rabbit | [12] |

| LC50 (Inhalation) | >4178 mg/m³ (4 h) | Rat | [11][12] |

Table 3: Occupational Exposure Limits

| Organization | Limit | Notes | Reference |

| AIHA WEEL | 10 ppm (44 mg/m³) | 8-hour TWA | [13] |

| MAK (Germany) | 5 ppm (22 mg/m³) | 8-hour TWA, Skin absorption | [7] |

Metabolic Pathway of Benzyl Alcohol

In mammalian systems, benzyl alcohol is primarily metabolized in the liver. The metabolic pathway involves a two-step oxidation process followed by conjugation. Understanding this pathway is crucial for researchers using 13C labeled benzyl alcohol in pharmacokinetic and metabolic studies.

The metabolic process is as follows:

-

Oxidation to Benzaldehyde: Benzyl alcohol is first oxidized to benzaldehyde.

-

Oxidation to Benzoic Acid: Benzaldehyde is further oxidized to benzoic acid.

-

Conjugation with Glycine (B1666218): Benzoic acid is then conjugated with the amino acid glycine to form hippuric acid.

-

Excretion: Hippuric acid is the primary metabolite and is excreted in the urine.

This pathway can be visualized as a simple, linear process.

Experimental Protocols: Application in Metabolic Tracing

13C labeled benzyl alcohol is a valuable tool for tracing the fate of the benzyl group in various biological and chemical systems. Below is a generalized experimental protocol for a cell culture-based metabolic tracing study. This protocol should be adapted and optimized for specific cell types and experimental questions.

Objective: To trace the metabolic fate of 13C labeled benzyl alcohol in a cultured mammalian cell line.

Materials:

-

13C labeled benzyl alcohol (e.g., Benzyl-α-¹³C alcohol)

-

Mammalian cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell lysis buffer

-

Protein quantification assay kit

-

Organic solvents for extraction (e.g., methanol, chloroform)

-

GC-MS or LC-MS system for analysis

Protocol:

-

Cell Culture and Seeding:

-

Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO₂).

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

-

-

Labeling Experiment:

-

Prepare a stock solution of 13C labeled benzyl alcohol in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

-

On the day of the experiment, remove the culture medium from the cells and wash once with warm PBS.

-

Add fresh culture medium containing a final, non-toxic concentration of 13C labeled benzyl alcohol (e.g., 10-100 µM; this should be determined empirically). Include control wells with unlabeled benzyl alcohol and vehicle-only controls.

-

Incubate the cells for a defined period (e.g., 2, 6, 12, or 24 hours) to allow for metabolism of the labeled compound.

-

-

Metabolite Extraction:

-

After the incubation period, place the culture plates on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an ice-cold extraction solvent (e.g., 80% methanol) to each well.

-

Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., a mixture of water and acetonitrile (B52724) for LC-MS).

-

-

Analytical Detection (GC-MS or LC-MS):

-

Analyze the samples using a GC-MS or LC-MS method optimized for the separation and detection of benzyl alcohol and its expected metabolites (benzaldehyde, benzoic acid, hippuric acid).

-

Monitor for the mass shift corresponding to the incorporation of the ¹³C label. For example, the molecular ion of unlabeled benzyl alcohol is 108.14 g/mol , while that of benzyl-α-¹³C alcohol will be approximately 109.14 g/mol .

-

-

Data Analysis:

-

Identify and quantify the labeled and unlabeled metabolites in the samples.

-

Determine the rate of metabolism and the distribution of the ¹³C label among the different metabolic products.

-

The following diagram illustrates the general workflow for this type of experiment.

Conclusion

13C labeled benzyl alcohol is a powerful tool for researchers in drug development and metabolic studies. Its safe handling is governed by the same principles as its unlabeled counterpart, requiring appropriate personal protective equipment and engineering controls. By understanding its metabolic fate and employing robust experimental protocols, scientists can effectively utilize this isotopically labeled compound to gain valuable insights into complex biological and chemical processes. This guide serves as a foundational resource to ensure the safe and effective use of 13C labeled benzyl alcohol in a scientific setting.

References

- 1. chemos.de [chemos.de]

- 2. valudor.com [valudor.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. ICSC 0833 - BENZYL ALCOHOL [chemicalsafety.ilo.org]

- 8. BENZYL ALCOHOL | Occupational Safety and Health Administration [osha.gov]

- 9. Flinn Chemicals, Benzyl Alcohol [flinnsci.com]

- 10. manavchem.com [manavchem.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. columbuschemical.com [columbuschemical.com]

Commercial Suppliers and Technical Applications of Benzyl Alcohol-¹³C: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Benzyl (B1604629) alcohol-¹³C isotopologues, their key specifications, and detailed experimental applications. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and metabolic flux analysis who utilize stable isotope-labeled compounds.

Commercial Availability of Benzyl Alcohol-¹³C

A variety of Benzyl alcohol-¹³C isotopologues are available from several reputable suppliers. The choice of supplier and specific product will depend on the required isotopic labeling pattern, desired purity, and the specific application. The following table summarizes the key quantitative data for commercially available Benzyl alcohol-¹³C products.

| Supplier | Product Name | Labeling | Isotopic Purity (atom % ¹³C) | Chemical Purity | CAS Number |

| Sigma-Aldrich | Benzyl alcohol-α-¹³C | α-¹³C | ≥99% | ≥98% (GC) | 54522-91-7 |

| Benzyl alcohol-(phenyl-¹³C₆) | ring-¹³C₆ | ≥99% | ≥98% (GC) | 201740-95-6 | |

| Benzyl alcohol-α-¹³C-α,α-d₂ | α-¹³C, α,α-d₂ | ≥99% ¹³C, ≥98% D | - | 285977-71-1 | |

| Cambridge Isotope Laboratories, Inc. | Benzyl alcohol (α-¹³C, 99%) | α-¹³C | 99% | ≥98% | 54522-91-7 |

| Benzyl alcohol (ring-¹³C₆, 99%) | ring-¹³C₆ | 99% | ≥98% | 201740-95-6 | |

| MedchemExpress | Benzyl alcohol-¹³C₆ | ring-¹³C₆ | ≥98% | ≥98.0% | 201740-95-6 |

| Benzyl alcohol-α-¹³C-α,α-d₂ | α-¹³C, α,α-d₂ | - | - | 285977-71-1 | |

| Eurisotop | BENZYL ALCOHOL (ALPHA-13C, 99%) | α-¹³C | 99% | 98% | 54522-91-7 |

| BENZYL ALCOHOL (RING-13C6, 99%) | ring-¹³C₆ | 99% | 98% | 201740-95-6 | |

| Santa Cruz Biotechnology | Benzyl alcohol-α-¹³C | α-¹³C | - | - | 54522-91-7 |

| Benchchem | Benzyl alcohol-¹³C | α-¹³C | - | - | 54522-91-7 |

| Cenmed | Benzyl alcohol-α-¹³C | α-¹³C | ≥99% | - | 54522-91-7 |

Key Applications and Experimental Protocols

Benzyl alcohol-¹³C is a versatile tool in various research and development areas, primarily utilized as an internal standard for quantitative analysis and as a tracer in metabolic studies.

Internal Standard for Quantitative Analysis by LC-MS/MS

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, as they closely mimic the analyte of interest's behavior during sample preparation and analysis, correcting for matrix effects and variability.[1]

This protocol outlines the use of Benzyl alcohol-α-¹³C as an internal standard for the quantification of a hypothetical drug metabolite, "Metabolite X," in human plasma using LC-MS/MS.

a. Materials and Reagents:

-

Human plasma (blank)

-

Metabolite X analytical standard

-

Benzyl alcohol-α-¹³C (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

96-well protein precipitation plate

b. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Metabolite X in ACN.

-

Prepare a 1 mg/mL stock solution of Benzyl alcohol-α-¹³C (IS) in ACN.

-

From the stock solutions, prepare a series of working standard solutions of Metabolite X at various concentrations in ACN:water (50:50, v/v).

-

Prepare a working IS solution of 100 ng/mL by diluting the IS stock solution in ACN.

c. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (blank, calibration curve standards, or unknown samples) in a 96-well plate, add 10 µL of the working IS solution (100 ng/mL Benzyl alcohol-α-¹³C).

-

Add 150 µL of ACN to each well to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

d. LC-MS/MS Analysis:

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in ACN.

-

Gradient: A suitable gradient to separate Metabolite X and the IS.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode, optimized for Metabolite X and the IS.

-

MRM Transitions:

-

Metabolite X: Precursor ion → Product ion (optimized for the specific metabolite).

-

Benzyl alcohol-α-¹³C (IS): e.g., m/z 109 → m/z 80 (monitor the specific fragmentation of the labeled standard).

-

e. Data Analysis:

-

Integrate the peak areas for both Metabolite X and the IS.

-

Calculate the peak area ratio (Metabolite X peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the Metabolite X standards.

-

Determine the concentration of Metabolite X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes.[2][3] While glucose and glutamine are common tracers, labeled aromatic compounds can be used to probe specific catabolic or biotransformation pathways.

This protocol describes a conceptual framework for using Benzyl alcohol-¹³C to study its metabolic fate in a microorganism like Pseudomonas putida.

a. Materials and Reagents:

-

Pseudomonas putida strain capable of metabolizing benzyl alcohol.

-

Defined minimal medium with a non-aromatic carbon source (e.g., succinate).

-

Benzyl alcohol-(ring-¹³C₆) as the sole carbon source or in combination with an unlabeled carbon source.

-

Quenching solution (e.g., 60% methanol (B129727) at -70°C).

-

Extraction solution (e.g., chloroform/methanol/water mixture).

-

GC-MS or LC-MS/MS system for metabolite analysis.

b. Experimental Procedure:

-

Pre-culture: Grow P. putida in the defined minimal medium with the non-aromatic carbon source to mid-exponential phase.

-

Labeling Experiment:

-

Harvest the cells from the pre-culture by centrifugation and wash them with the minimal medium without a carbon source.

-

Resuspend the cells in the minimal medium containing Benzyl alcohol-(ring-¹³C₆) as the sole carbon source.

-

Incubate the culture under controlled conditions (temperature, aeration).

-

Collect cell samples at different time points to monitor the incorporation of the ¹³C label into downstream metabolites.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench the metabolic activity of the collected cell samples by adding the cold quenching solution.

-

Extract the intracellular metabolites using the extraction solution.

-

Separate the polar (containing amino acids, organic acids) and non-polar phases.

-

-

Derivatization (for GC-MS):

-

Derivatize the metabolites in the polar phase to increase their volatility for GC-MS analysis (e.g., silylation).

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized or underivatized extracts by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites.

-

-

Data Analysis and Flux Calculation:

-

Use the mass isotopomer distribution data along with a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).

-

Signaling and Metabolic Pathways

Bacterial Metabolism of Benzyl Alcohol in Pseudomonas putida

Pseudomonas putida is known for its ability to degrade a wide range of aromatic compounds. The metabolism of benzyl alcohol in P. putida CSV86 proceeds through oxidation to benzaldehyde (B42025) and then to benzoate, which is further catabolized via the catechol ortho-cleavage pathway.[4][5]

Biotransformation of L-Phenylalanine to Benzyl Alcohol in E. coli

Engineered E. coli can be used for the biotransformation of L-phenylalanine to benzyl alcohol through an artificial enzymatic cascade.[6] This pathway involves several enzymatic steps to convert L-phenylalanine into benzaldehyde, which is then reduced to benzyl alcohol.

Conclusion

Benzyl alcohol-¹³C is a critical tool for researchers in drug development and metabolic studies. Its commercial availability in various isotopically labeled forms allows for its application as a robust internal standard in quantitative mass spectrometry and as a tracer to elucidate metabolic pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the effective implementation of Benzyl alcohol-¹³C in the laboratory.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 4. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Abundance of ¹³C versus Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stable Isotope Advantage

Carbon, the fundamental element of life, exists predominantly as the stable isotope ¹²C. However, a small fraction, approximately 1.1%, exists as the heavier, non-radioactive isotope, ¹³C.[1][2] This subtle difference in mass forms the basis of powerful analytical techniques that provide profound insights into biological systems. This guide explores the critical distinction between leveraging the natural abundance of ¹³C and the use of compounds artificially enriched with this isotope, known as ¹³C-labeled compounds. We will delve into the core principles, experimental methodologies, and data interpretation that are pivotal for metabolic research and pharmaceutical development.[3]

The utility of ¹³C lies in its unique nuclear property: a nuclear spin that makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The more abundant ¹²C lacks this property. This allows scientists to "see" carbon atoms within molecules and track their fate in biological processes. While the low natural abundance of ¹³C presents sensitivity challenges in NMR, it also simplifies spectra by minimizing ¹³C-¹³C coupling.[4]

Quantitative Data at a Glance

Understanding the natural isotopic distribution is fundamental to designing and interpreting isotope tracing experiments. The following tables summarize the natural abundance of key isotopes and the typical enrichment levels found in commercially available labeled compounds.

Table 1: Natural Abundance of Key Stable Isotopes

This table presents the average terrestrial abundances of the most common stable isotopes for elements frequently encountered in biological and pharmaceutical research.[1][5]

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.89 - 99.04 |

| ¹³C | 1.07 - 1.11 | |

| Hydrogen | ¹H | 99.985 |

| ²H (D) | 0.015 | |

| Nitrogen | ¹⁴N | 99.63 |

| ¹⁵N | 0.37 | |

| Oxygen | ¹⁶O | 99.759 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.204 | |

| Sulfur | ³²S | 95.00 |

| ³³S | 0.76 | |

| ³⁴S | 4.22 | |

| ³⁶S | 0.014 |

Source: Data compiled from various sources, including the National Institute of Standards and Technology (NIST) and the International Union of Pure and Applied Chemistry (IUPAC).[1][5][6]

Table 2: Typical Isotopic Enrichment of ¹³C-Labeled Compounds

Isotopically labeled compounds are synthesized to have a significantly higher proportion of the desired isotope than what is found in nature. This high enrichment is crucial for generating a strong signal that can be distinguished from the natural abundance background.

| Compound Type | Labeled Position(s) | Typical ¹³C Enrichment (%) |

| ¹³C-Glucose | Uniformly labeled (U-¹³C) | > 99% |

| Position-specific (e.g., 1-¹³C) | > 99% | |

| ¹³C-Amino Acids | Uniformly labeled (U-¹³C) | > 98% |

| Position-specific | > 98% | |

| ¹³C-Fatty Acids | Uniformly labeled (U-¹³C) | > 95% |

| Position-specific | > 95% | |

| ¹³C-Drug Molecules | Custom Synthesis | Typically > 95% |

Note: Enrichment levels can vary by manufacturer and specific product lot. It is always recommended to refer to the certificate of analysis for precise enrichment values.[7][8]

Key Methodologies and Experimental Protocols

The choice between analyzing natural abundance variations and using ¹³C-labeled tracers depends on the research question. Here, we detail the protocols for two key applications that highlight this distinction.

¹³C-Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells.[9][10] It relies on feeding cells a substrate enriched with ¹³C and then measuring the incorporation of the isotope into downstream metabolites.

Objective: To determine the intracellular metabolic pathway fluxes.

Materials:

-

Cell culture of interest (e.g., bacteria, yeast, mammalian cells)

-

Defined culture medium

-

¹³C-labeled substrate (e.g., U-¹³C-glucose, 1,2-¹³C-glucose)

-

Quenching solution (e.g., ice-cold methanol (B129727) or saline)

-

Extraction solvent (e.g., methanol/water/chloroform mixture)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)

Protocol:

-

Experimental Design:

-

Select the appropriate ¹³C-labeled substrate based on the pathways of interest. For example, [1,2-¹³C] glucose is often used to resolve fluxes around the pyruvate (B1213749) node.

-

Determine the optimal labeling duration to achieve isotopic steady state, where the enrichment of intracellular metabolites is stable over time.[11]

-

-

Cell Culture and Labeling:

-

Culture cells in a defined medium to ensure the labeled substrate is the primary carbon source.

-

Introduce the ¹³C-labeled substrate into the medium and continue the culture under controlled conditions.

-

-

Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity by adding an ice-cold quenching solution. This is a critical step to prevent metabolic changes during sample processing.

-

Extract intracellular metabolites using a suitable solvent system.

-

-

Sample Analysis:

-

For GC-MS analysis, derivatize the extracted metabolites to make them volatile.

-

Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of the metabolites.[12]

-

-

Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of all elements in the metabolite and derivatization agent.

-

Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model and estimate the pathway fluxes.[9]

-

¹³C-Urea Breath Test for Helicobacter pylori Detection

This non-invasive diagnostic test utilizes a ¹³C-labeled compound to detect the presence of the bacterium Helicobacter pylori, a common cause of stomach ulcers.

Objective: To detect an active H. pylori infection.

Principle: H. pylori produces the enzyme urease, which is not present in human stomach tissue. Urease breaks down urea (B33335) into ammonia (B1221849) and carbon dioxide (CO₂). If a patient ingests ¹³C-labeled urea, and H. pylori is present, the labeled urea will be hydrolyzed, and ¹³C-labeled CO₂ will be produced, absorbed into the bloodstream, and then exhaled.

Materials:

-

¹³C-urea capsule or solution (typically 75 mg)

-

Breath collection bags or tubes

-

Isotope Ratio Mass Spectrometer (IRMS) or other suitable detector

Protocol:

-

Patient Preparation:

-

The patient must fast for at least one hour before the test.

-

Certain medications, such as proton pump inhibitors and antibiotics, should be discontinued (B1498344) for a specified period before the test (typically 1-4 weeks) as they can interfere with the results.[3][13]

-

-

Baseline Breath Sample Collection (0-minute sample):

-

The patient exhales into a collection bag or tube to provide a baseline measurement of their exhaled ¹³CO₂/¹²CO₂ ratio.[14]

-

-

Administration of ¹³C-Urea:

-

Post-Dose Breath Sample Collection (e.g., 15-30 minute sample):

-

Sample Analysis:

-

The ¹³CO₂/¹²CO₂ ratio in both the baseline and post-dose breath samples is measured using an IRMS.

-

The results are typically expressed as a change in the delta (δ) value over the baseline. A significant increase in the δ value in the post-dose sample indicates a positive result for H. pylori infection.[14]

-

Visualizing Core Concepts

Diagrams are essential for understanding the complex workflows and pathways involved in ¹³C-based research. The following visualizations, created using the DOT language, illustrate key concepts.

References

- 1. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 2. radiocarbon [ldeo.columbia.edu]

- 3. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 4. 13Carbon NMR [chem.ch.huji.ac.il]

- 5. chem.ualberta.ca [chem.ualberta.ca]

- 6. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digestivehealth.org.au [digestivehealth.org.au]

- 14. headwaybio.com [headwaybio.com]

- 15. H. pylori breath test: Preparation, steps, and how it works [medicalnewstoday.com]

The Principle of Isotopic Labeling in Metabolic Research: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tracing the Flow of Life

Metabolic research is fundamental to understanding cellular physiology, identifying disease mechanisms, and developing effective therapeutics. While traditional metabolomics provides a static snapshot of metabolite concentrations, isotopic labeling offers a dynamic view, allowing researchers to trace the movement of atoms through intricate biochemical networks.[1][2] This technique involves the introduction of molecules enriched with stable or radioactive isotopes into a biological system.[3][4][5] By tracking the incorporation of these heavy atoms into downstream metabolites, it is possible to elucidate metabolic pathways, quantify metabolic fluxes, and understand the regulation of cellular metabolism in response to various stimuli.[2] This guide provides a comprehensive overview of the core principles, experimental protocols, data interpretation, and applications of isotopic labeling in metabolic research and drug development.

Core Principles of Isotopic Labeling

The foundation of isotopic labeling lies in the ability to introduce a "tagged" molecule into a biological system and monitor its transformation.[4][5] These tags are isotopes—variants of an element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass.

2.1 Types of Isotopes in Metabolic Research

Isotopes used in metabolic research fall into two main categories:

-

Stable Isotopes: These are non-radioactive isotopes that are naturally occurring but at a lower abundance than their lighter counterparts.[3] Commonly used stable isotopes include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O).[4] Their safety and stability make them ideal for a wide range of applications, including studies in humans.[6]

-

Radioactive Isotopes: These isotopes are unstable and emit radiation as they decay, which can be detected with specialized equipment.[4] Carbon-14 (¹⁴C) and Tritium (³H) are frequently used in drug metabolism studies due to their high sensitivity of detection.[4][7]

Table 1: Common Isotopes in Metabolic Research

| Isotope | Type | Natural Abundance (%) | Common Applications |

| ²H (Deuterium) | Stable | 0.015 | Tracing of water, fatty acids, and amino acids |

| ¹³C | Stable | 1.1 | Metabolic flux analysis, tracing central carbon metabolism |

| ¹⁵N | Stable | 0.37 | Tracing amino acid and nucleotide metabolism |

| ¹⁸O | Stable | 0.20 | Investigating enzymatic reactions and oxygen metabolism |

| ³H (Tritium) | Radioactive | Trace | Drug metabolism (ADME) studies, receptor binding assays |

| ¹⁴C | Radioactive | Trace | Drug metabolism (ADME) studies, mass balance studies |

2.2 Key Concepts

-

Isotopologues and Isotopomers: An isotopologue is a molecule that differs in its isotopic composition.[8] For example, glucose with one ¹³C atom is an isotopologue of naturally abundant glucose (mostly ¹²C). Isotopomers are molecules with the same number of each isotope but with the isotopes at different positions.

-

Metabolic Flux: This refers to the rate of turnover of metabolites through a specific biochemical pathway.[8] Isotopic labeling is a primary method for quantifying metabolic fluxes, providing a dynamic measure of pathway activity.[2]

-

Isotopic Steady State: This is a condition where the isotopic enrichment of intracellular metabolites remains constant over time. Achieving isotopic steady state is often a prerequisite for steady-state metabolic flux analysis.[2]

Experimental Protocols

A successful isotopic labeling experiment requires meticulous planning and execution, from the initial experimental design to the final sample analysis.

3.1 General Experimental Workflow

The general workflow for an isotopic labeling experiment can be visualized as a multi-step process.

General Isotopic Labeling Workflow

3.2 Cell Culture and Labeling Protocols

3.2.1 Media Preparation for Stable Isotope Tracing

The key to a successful labeling experiment is the careful preparation of the cell culture medium. The base medium must be deficient in the nutrient being traced, which is then supplemented with its isotopically labeled counterpart. A critical component is the use of dialyzed fetal bovine serum (dFBS) to avoid dilution of the labeled tracer by unlabeled metabolites present in standard FBS.

-

Protocol for ¹³C-Glucose Tracing Medium:

-

Start with a glucose-free base medium (e.g., DMEM).

-

Supplement with the desired concentration of dFBS (e.g., 10%).

-

Add standard supplements such as L-glutamine and penicillin-streptomycin.

-

Prepare a sterile stock solution of [U-¹³C₆]-glucose in cell culture grade water.

-

Add the sterile ¹³C-glucose stock to the medium to achieve the desired final concentration (e.g., 25 mM).

-

Sterile filter the complete medium using a 0.22 µm filter unit.

-

3.2.2 Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids.

-

Protocol for SILAC Media Preparation:

-

Use a base medium specifically designed for SILAC that lacks L-lysine and L-arginine.

-

Prepare two types of media: "light" and "heavy".

-

Light Medium: Supplement the base medium with dFBS, standard supplements, and normal ("light") L-lysine and L-arginine.

-

Heavy Medium: Supplement the base medium with dFBS, standard supplements, and "heavy" isotopically labeled L-lysine (e.g., ¹³C₆-L-lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine).

-

Culture two separate cell populations, one in the "light" and one in the "heavy" medium, for at least five cell passages to ensure complete incorporation of the labeled amino acids.

-

3.3 Metabolite Extraction

The goal of metabolite extraction is to efficiently and reproducibly isolate metabolites from the biological matrix while quenching all enzymatic activity.

-

Protocol for Metabolite Extraction from Adherent Cells:

-

Aspirate the culture medium.

-

Quickly wash the cells with ice-cold saline solution.

-

Immediately add a sufficient volume of ice-cold 80% methanol (B129727) to cover the cell monolayer.

-

Incubate at -80°C for at least 15 minutes to precipitate proteins.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

-

-

Protocol for Metabolite Extraction from Tissues:

-

Harvest tissues and immediately snap-freeze in liquid nitrogen.

-

Weigh the frozen tissue.

-

Homogenize the tissue in a bead beater with ceramic beads and a pre-chilled extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate at high speed at 4°C.

-

Collect the supernatant for analysis.

-

3.4 Sample Preparation for Analysis

3.4.1 Mass Spectrometry (MS)

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with the chromatography method (e.g., 50% acetonitrile (B52724) for reversed-phase LC-MS).

-

Filter the reconstituted sample through a 0.2 µm filter to remove any remaining particulates.

-

Transfer the sample to an autosampler vial for analysis.

3.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dry the metabolite extract.

-

Reconstitute the extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

Adjust the pH of the sample to a standardized value (e.g., 7.4) using deuterated buffers.

-

Transfer the sample to an NMR tube for analysis.

Data Presentation

Quantitative data from isotopic labeling experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

4.1 Metabolic Flux Analysis Data

Metabolic flux analysis (MFA) using ¹³C-labeled tracers provides quantitative measurements of the rates of metabolic reactions. The data is often presented as flux maps or in tabular format, normalized to a specific uptake rate (e.g., glucose uptake).

Table 2: Example of Metabolic Flux Data from ¹³C-Glucose Tracing in Cancer Cells

| Reaction | Control (Flux relative to Glucose Uptake) | Treated (Flux relative to Glucose Uptake) |

| Glycolysis | ||

| Glucose -> G6P | 100 | 100 |

| F6P -> F1,6BP | 85.2 ± 3.1 | 75.6 ± 4.5 |

| GAP -> PYR | 170.4 ± 6.2 | 151.2 ± 9.0 |

| PYR -> Lactate | 80.1 ± 5.5 | 95.3 ± 6.8 |

| Pentose (B10789219) Phosphate (B84403) Pathway | ||

| G6P -> 6PG | 10.5 ± 1.2 | 18.9 ± 2.1 |

| TCA Cycle | ||

| PYR -> Acetyl-CoA | 45.3 ± 4.1 | 30.7 ± 3.5 |

| Isocitrate -> a-KG | 40.1 ± 3.8 | 28.5 ± 3.2 |

| a-KG -> Succinyl-CoA | 38.9 ± 3.6 | 27.1 ± 3.0 |

| Malate -> OAA | 42.5 ± 4.0 | 29.8 ± 3.4 |

Data are representative and for illustrative purposes.

4.2 Fractional Enrichment Data

Fractional enrichment represents the proportion of a metabolite pool that is labeled with the isotope. This is a key output of stable isotope tracing experiments and provides insights into the contribution of a specific tracer to the synthesis of a metabolite.

Table 3: Fractional Contribution of ¹³C-Glucose to Key Metabolites

| Metabolite | Isotopologue | Fractional Contribution (%) - Control | Fractional Contribution (%) - Treated |

| Pyruvate | M+3 | 85.6 ± 2.4 | 78.9 ± 3.1 |

| Lactate | M+3 | 88.1 ± 1.9 | 82.3 ± 2.5 |

| Citrate | M+2 | 65.4 ± 3.8 | 50.1 ± 4.2 |

| α-Ketoglutarate | M+2 | 62.1 ± 4.1 | 45.8 ± 4.5 |

| Malate | M+2 | 63.5 ± 3.9 | 48.2 ± 4.3 |

| Aspartate | M+2 | 55.7 ± 4.5 | 40.6 ± 4.8 |

M+n refers to the isotopologue with 'n' heavy atoms incorporated. Data are representative.

4.3 Quantitative Proteomics (SILAC) Data

SILAC experiments provide relative quantification of protein abundance between different conditions. The data is typically presented as ratios of "heavy" to "light" peptide intensities.

Table 4: Example of SILAC Quantitative Proteomics Data

| Protein | Gene | Heavy/Light Ratio | p-value | Regulation |

| Pyruvate Kinase | PKM | 0.98 | 0.85 | Unchanged |

| Lactate Dehydrogenase A | LDHA | 1.05 | 0.72 | Unchanged |

| Hexokinase 2 | HK2 | 2.15 | 0.001 | Upregulated |

| Chaperone protein HSP90 | HSP90AA1 | 0.45 | 0.005 | Downregulated |

| 14-3-3 protein zeta/delta | YWHAZ | 1.02 | 0.91 | Unchanged |

Data are representative and for illustrative purposes.

Applications in Research and Drug Development

Isotopic labeling is a versatile technique with broad applications in basic research and the pharmaceutical industry.

5.1 Elucidating Metabolic Pathways